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Quantitative Data on Lenvatinib Protein Binding
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Compound Focus: Lenvatinib

CAS No.: 417716-92-8

Cat. No.: S532763

Aspect Details

Protein Binding Percentage 97% to 99% (commonly reported as >98%) [1] [2]

Primary Binding Protein Albumin [3] [4]

Concentration Dependence Binding is independent of drug concentration [3]

Impact of Hepatic/Renal Binding is not influenced by impaired hepatic or renal function
Function [1]

Experimental Protocol for Protein Binding Studies

The following detailed methodology is adapted from a validated study that quantified total and unbound

lenvatinib in human serum using Equilibrium Dialysis followed by LC-MS/MS analysis [4].

¢ 1. Principle: Equilibrium dialysis separates unbound drug from protein-bound drug using a semi-
permeable membrane. At equilibrium, the unbound drug concentration in the dialysate equals the
unbound concentration in the serum chamber [4].
e 2. Sample Preparation:
o Serum/Plasma: Drug-free human serum or plasma is spiked with lenvatinib to achieve
desired concentrations [4].
o Buffer: Phosphate Buffered Saline (PBS, pH 7.4) is used in the dialysate chamber [4].
¢ 3. Equilibrium Dialysis:
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o Device: A commercially available equilibrium dialysis device is used.

o Procedure: 0.2 mL of spiked serum is placed in one chamber (matrix chamber) and 0.2 mL of
PBS is placed in the opposite chamber (dialysate chamber) [4].

o Incubation: The device is incubated at 37°C with gentle shaking for a predetermined time (e.g.,
4-6 hours) to reach equilibrium [4].

e 4, Sample Processing & Analysis:

o Post-Dialysis: After incubation, samples are collected from both the serum and dialysate
chambers.

o Liquid-Liquid Extraction: To measure total lenvatinib, an aliquot from the serum chamber is
mixed with PBS and internal standard. To measure unbound lenvatinib, an aliquot from the
dialysate chamber is used directly. The extraction involves adding a organic solvent mixture
(e.g., ethyl acetate and n-hexane), vortexing, centrifuging, and evaporating the organic layer.
The residue is reconstituted for LC-MS/MS analysis [4].

o LC-MSIMS Analysis:

= Chromatography: An ODS column with an isocratic mobile phase of
acetonitrile/methanol/10 mM ammonium acetate buffer is used for separation [4].
= Mass Spectrometry: Detection is performed using positive electrospray ionization (ESI+)
and multiple reaction monitoring (MRM) [4].
¢ 5. Method Validation: The assay was validated for sensitivity, selectivity, accuracy, and precision.
The Lower Limit of Quantification (LLOQ) was 0.08 ng/mL in serum and 0.04 ng/mL in PBS,
demonstrating high sensitivity [4].

Physiological Significance & Distribution

The following diagram illustrates the journey of lenvatinib in the bloodstream and the central role of its high

protein binding in determining its distribution and activity.
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The diagram above shows that the high protein binding of lenvatinib creates a significant reservoir of drug
in the blood. Only the small unbound fraction is pharmacologically active and able to distribute to tissues
and reach its targets [4]. This binding is reversible and maintains a dynamic equilibrium between bound and

unbound drug.

¢ Impact on Pharmacokinetics: The high protein binding and large distribution volume (predicted
mean steady-state volume of distribution is 97 L) indicate that lenvatinib is extensively distributed in
tissues [1] [3].

¢ Clinical and Experimental Implication: Because only the unbound drug is active, changes in
protein levels or binding interactions could theoretically alter efficacy and toxicity, though its binding is
robust across different physiological conditions [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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